molecular formula C14H15Cl2N3OS B2611598 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 392244-78-9

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Cat. No.: B2611598
CAS No.: 392244-78-9
M. Wt: 344.25
InChI Key: YWFNEXNOVUZAHA-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a synthetic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves the cyclization of 2,4-dichlorobenzohydrazide with appropriate reagents to form the thiadiazole ring. This process can be carried out using chloroacetic acid and phosphorus oxychloride as cyclizing agents . The resulting intermediate is then reacted with 2-ethylbutanoyl chloride to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For instance, it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide stands out due to its specific structural features, such as the combination of a dichlorophenyl group and a thiadiazole ring, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS/c1-3-8(4-2)12(20)17-14-19-18-13(21-14)10-6-5-9(15)7-11(10)16/h5-8H,3-4H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFNEXNOVUZAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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